4'-Nitrodecananilide

FAAH Enzyme Kinetics Substrate Selectivity

Inconsistent FAAH activity data due to suboptimal substrate chain length is a common bottleneck. 4'-Nitrodecananilide (DepNA, C10) resolves this with its precisely defined acyl chain, delivering superior catalytic efficiency over shorter (C6/C8) or longer (C14-C20) analogs. • Km & kcat-optimized C10 chain ensures high-sensitivity, reproducible colorimetric readout at 410 nm (ε=13,500) for HTS. • Robust tool for kinetic studies, mutant enzyme characterization, and inhibitor screening. • Standardized lot-to-lot purity (≥98%) guarantees cross-experiment data comparability.

Molecular Formula C16H24N2O3
Molecular Weight 292.37 g/mol
CAS No. 72298-63-6
Cat. No. B024458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Nitrodecananilide
CAS72298-63-6
SynonymsDepNA
Molecular FormulaC16H24N2O3
Molecular Weight292.37 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C16H24N2O3/c1-2-3-4-5-6-7-8-9-16(19)17-14-10-12-15(13-11-14)18(20)21/h10-13H,2-9H2,1H3,(H,17,19)
InChIKeyOYQMGBPTCMSMAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Nitrodecananilide for FAAH Activity Assays


4'-Nitrodecananilide (also known as N-Decanoyl p-nitroaniline, DepNA, or Decanoyl-p-nitroanilide; CAS 72298-63-6) is a synthetic fatty acid amide belonging to the p-nitroanilide class of chromogenic substrates . Its primary application is as a colorimetric probe for measuring the activity of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system . Upon enzymatic hydrolysis by FAAH, the compound releases the yellow chromophore p-nitroaniline, enabling quantitative activity measurement via spectrophotometry . The compound's well-defined kinetics and specific acyl chain length (C10) position it as a critical tool for studying enzyme-substrate interactions, distinct from both shorter-chain and longer-chain analogs [1].

Non-Interchangeability of 4'-Nitrodecananilide


FAAH exhibits a pronounced and quantifiable acyl chain length selectivity, making the choice of substrate a critical determinant of assay sensitivity and experimental relevance [1]. While FAAH is relatively promiscuous in accepting various amide head groups, its catalytic efficiency is highly dependent on the fatty acid chain length . Simply substituting 4'-Nitrodecananilide (C10) with a shorter-chain analog (e.g., C6 or C8) results in a dramatic loss of binding affinity and catalytic efficiency, while longer-chain analogs (e.g., C14-C20) exhibit lower turnover rates [2]. This means that generic substitution will not yield comparable activity data and can compromise the validity of enzyme kinetic studies, inhibitor screening campaigns, and any comparative analysis of FAAH function. The quantitative differences detailed below demonstrate why this specific C10 compound is a distinct and preferred reagent for many experimental contexts.

Quantitative Evidence for 4'-Nitrodecananilide


Superior Catalytic Efficiency vs. Short-Chain Analogs

4'-Nitrodecananilide (decanoyl pNA, C10) demonstrates a dramatically higher catalytic efficiency (kcat/Km) for FAAH compared to shorter-chain p-nitroanilide substrates. This is driven primarily by a significant increase in substrate binding affinity [1].

FAAH Enzyme Kinetics Substrate Selectivity

Optimal Binding Affinity vs. Long-Chain Analogs

While longer-chain p-nitroanilide substrates exhibit similar binding affinities (Km) to 4'-Nitrodecananilide, they are hydrolyzed with significantly lower turnover rates (kcat), resulting in reduced overall catalytic efficiency [1].

FAAH Enzyme Kinetics Substrate Binding

Validated Colorimetric Detection Method

4'-Nitrodecananilide is a validated colorimetric substrate that releases p-nitroaniline upon FAAH hydrolysis, allowing for simple and robust spectrophotometric quantification . The extinction coefficient (ε) for the released chromophore is well-established, enabling precise calculation of reaction rates .

FAAH Assay Development Spectrophotometry

Research and Industrial Applications of 4'-Nitrodecananilide


High-Throughput Screening for FAAH Inhibitors

The combination of high catalytic efficiency [1] and a simple, robust colorimetric readout makes 4'-Nitrodecananilide an ideal substrate for HTS campaigns. Its use in 96-well or 384-well plate formats allows for the rapid and cost-effective screening of large compound libraries to identify novel FAAH inhibitors, a target of interest for pain, inflammation, and anxiety disorders. The defined ε value ensures consistent and reliable data normalization across thousands of wells .

Enzyme Kinetic and Mechanistic Studies

For academic and industrial research groups focused on understanding FAAH's structure-function relationships, 4'-Nitrodecananilide provides a well-characterized tool [1]. Its precisely determined Km and kcat values allow for accurate kinetic analysis of wild-type and mutant FAAH enzymes. This is essential for mapping the enzyme's active site, understanding the molecular basis of substrate selectivity, and designing mechanism-based inhibitors [1].

Development and Validation of FAAH Assays

4'-Nitrodecananilide serves as a benchmark substrate for developing and validating new assay technologies for FAAH. Its well-documented kinetic behavior [1] and commercial availability make it a reliable standard against which the performance of novel fluorogenic, bioluminescent, or mass spectrometry-based assays can be compared and calibrated. This is critical for ensuring assay reproducibility and comparability across different research platforms.

Technical Documentation Hub

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